molecular formula C16H23NO2 B5276986 1-AZOCANYL(3-ETHOXYPHENYL)METHANONE

1-AZOCANYL(3-ETHOXYPHENYL)METHANONE

Cat. No.: B5276986
M. Wt: 261.36 g/mol
InChI Key: DIEQUSQSACACKT-UHFFFAOYSA-N
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Description

1-AZOCANYL(3-ETHOXYPHENYL)METHANONE is a chemical compound with the molecular formula C16H23NO2 and a molecular weight of 261.35932 This compound is characterized by the presence of an azocane ring attached to a 3-ethoxyphenyl group through a methanone linkage

Preparation Methods

The synthesis of 1-AZOCANYL(3-ETHOXYPHENYL)METHANONE involves several steps, typically starting with the preparation of the azocane ring and the 3-ethoxyphenyl group. The azocane ring can be synthesized through a series of cyclization reactions, while the 3-ethoxyphenyl group can be prepared through electrophilic aromatic substitution reactions . The final step involves the coupling of these two components through a methanone linkage, often using a Friedel-Crafts acylation reaction with appropriate catalysts such as aluminum chloride (AlCl3) .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

1-AZOCANYL(3-ETHOXYPHENYL)METHANONE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-AZOCANYL(3-ETHOXYPHENYL)METHANONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-AZOCANYL(3-ETHOXYPHENYL)METHANONE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the azocane ring and the 3-ethoxyphenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

azocan-1-yl-(3-ethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-2-19-15-10-8-9-14(13-15)16(18)17-11-6-4-3-5-7-12-17/h8-10,13H,2-7,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEQUSQSACACKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)N2CCCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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